molecular formula C8H5ClN2O B12358834 7-chloro-4aH-1,5-naphthyridin-2-one

7-chloro-4aH-1,5-naphthyridin-2-one

Cat. No.: B12358834
M. Wt: 180.59 g/mol
InChI Key: RAYJISQUSYXQKD-UHFFFAOYSA-N
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Description

7-Chloro-4aH-1,5-naphthyridin-2-one is a halogenated naphthyridinone derivative characterized by a partially saturated bicyclic framework. The compound features a chlorine substituent at the 7-position and a lactam group (2-one) in the 1,5-naphthyridine scaffold. The "4aH" designation indicates partial hydrogenation at the 4a position, which distinguishes it from fully aromatic or fully saturated analogs.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloro-4aH-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H5ClN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4,6H

InChI Key

RAYJISQUSYXQKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1N=CC(=C2)Cl

Origin of Product

United States

Chemical Reactions Analysis

7-chloro-4aH-1,5-naphthyridin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-chloro-4aH-1,5-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit biological activity . It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

7-Chloro-1,6-Naphthyridin-4(1H)-one

  • Key Differences: The lactam group is at the 4-position instead of the 2-position. The naphthyridine scaffold is 1,6- rather than 1,5-oriented, altering ring geometry and electronic distribution. No partial hydrogenation (4aH) is noted, suggesting full aromaticity in the 1,6-system.
  • Implications : The 4-position lactam may reduce hydrogen-bonding capacity compared to the 2-one analog. The 1,6-scaffold could influence binding to targets like DNA gyrase or topoisomerases .

4-Chloro-1,2-Dihydro-1,5-Naphthyridin-2-One

  • Key Differences :
    • Chlorine substitution at the 4-position instead of the 7-position.
    • Partial hydrogenation (1,2-dihydro) affects conjugation and aromatic stability.
  • Implications : The 4-chloro substituent may alter steric hindrance in molecular interactions, while the dihydro structure could enhance solubility compared to fully aromatic systems .

7-Bromo-1,5-Naphthyridin-2(1H)-One

  • Key Differences :
    • Bromine replaces chlorine at the 7-position.
    • The larger atomic radius of bromine increases steric bulk and polarizability.

Physicochemical and Functional Properties

A comparative analysis of molecular weights and substituent effects is summarized below:

Table 1: Structural and Functional Comparison of Naphthyridinone Derivatives

Compound Name Molecular Formula Halogen (Position) Lactam Position Hydrogenation Molecular Weight (g/mol)*
7-Chloro-4aH-1,5-naphthyridin-2-one C₈H₅ClN₂O Cl (7) 2 4aH ~180.6
7-Chloro-1,6-naphthyridin-4(1H)-one C₈H₅ClN₂O Cl (7) 4 None (aromatic) ~180.6
4-Chloro-1,2-dihydro-1,5-naphthyridin-2-one C₈H₅ClN₂O Cl (4) 2 1,2-dihydro ~180.6
7-Bromo-1,5-naphthyridin-2(1H)-one C₈H₅BrN₂O Br (7) 2 None (aromatic) ~225.0

*Molecular weights estimated based on standard atomic masses.

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